molecular formula C21H25NO2 B1267880 Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate CAS No. 72216-57-0

Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate

Cat. No. B1267880
CAS RN: 72216-57-0
M. Wt: 323.4 g/mol
InChI Key: DLCANSQBMBAXDJ-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate is a chemical compound with the molecular formula C21H25NO2 . It is an impurity of the analgesic Meperidine .


Synthesis Analysis

The synthesis of Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate involves the reaction of Ethyl isonipecotate with Benzyl chloride in the presence of Potassium carbonate. The reaction mass is refluxed at 100 °C for 4 hours .


Molecular Structure Analysis

The molecular structure of Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate consists of a piperidine ring substituted with a benzyl group and a phenyl group. The carboxylate functional group is attached to the piperidine ring .


Physical And Chemical Properties Analysis

Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate is a powder with a melting point of 73-74°C . It has a molecular weight of 323.44 .

Scientific Research Applications

Stereochemical Orientation in Piperidines

Research by Baker et al. (1974) investigated the rates of reaction of various 1-alkyl-4-phenylpiperidines with ethyl iodide, revealing insights into the stereochemical orientation during the ethylation of piperidines. This study is significant for understanding the conformational aspects of compounds like Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate (Baker, V., Blackburne, I. D., & Katritzky, A., 1974).

Synthesis of Bridged Benzazepine Derivatives

Gentles et al. (1991) explored the synthesis of bridged 3-benzazepine derivatives, a process involving Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate. This research is crucial for the development of conformationally restricted dopamine analogues, indicating the compound's potential in synthesizing neurologically active molecules (Gentles, R., Middlemiss, D., Proctor, G., & Sneddon, A., 1991).

Molecular Structure Analysis

Carruthers et al. (1973) analyzed the molecular structure of major products derived from the benzylation of 1-ethyl-4-phenylpiperidine, which is closely related to Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate. This study contributes to the understanding of molecular configurations in similar compounds (Carruthers, J., Fedeli, W., Mazza, F., & Vaciago, A., 1973).

Enzymatic Kinetic Resolution

Kasture et al. (2005) conducted a study using Ethyl 1,4-benzodioxan-2-carboxylate, a compound structurally similar to Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate, in an enzymatic kinetic resolution process. This research highlights the potential of such compounds in stereochemical separations and pharmaceutical syntheses (Kasture, S., Varma, R., Kalkote, U. R., Nene, S., & Kulkarni, B., 2005).

Phosphine-Catalyzed Annulation

Zhu et al. (2003) explored the phosphine-catalyzed annulation involving compounds similar to Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate. This research demonstrates the compound's relevance in facilitating complex chemical reactions, particularly in the synthesis of pyridine derivatives (Zhu, X.-F., Lan, J., & Kwon, O., 2003).

Synthesis of Functionalized Tetrahydropyridines

Carson and Lippard (2006) investigated benzyl and ethyl groups in diiron(II) complexes, providing insights into the use of Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate in synthesizing functionalized pyridine ligands. This research is crucial for understanding the compound's applications in complex inorganic syntheses (Carson, E. & Lippard, S., 2006).

Enzymatic Resolution of Amines

Nechab et al. (2007) conducted research on the kinetic resolution of amines using ethyl esters, which is relevant to Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate. This study emphasizes the compound's potential in enantioselective processes, crucial for pharmaceutical manufacturing (Nechab, M., Azzi, N., Vanthuyne, N., Bertrand, M., Gastaldi, S., & Gil, G., 2007).

Synthesis of Nonlinear Optical Materials

Rashmi et al. (2021) synthesized cyclohexenone carboxylate derivatives, closely related to Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate, for application in nonlinear optical properties. This research showcases the compound's utility in developing materials for optical technologies (Rashmi, M., Indira, J., Sarojini, B., Mohan, B. J., Joe, I., & Aswathy, P., 2021).

properties

IUPAC Name

ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO2/c1-2-24-20(23)21(19-11-7-4-8-12-19)13-15-22(16-14-21)17-18-9-5-3-6-10-18/h3-12H,2,13-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLCANSQBMBAXDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CC2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001206346
Record name Ethyl 4-phenyl-1-(phenylmethyl)-4-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001206346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate

CAS RN

59084-08-1, 72216-57-0
Record name Ethyl 4-phenyl-1-(phenylmethyl)-4-piperidinecarboxylate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-benzyl-4-phenyl-4-piperidinecarboxylate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 4-phenyl-1-(phenylmethyl)-4-piperidinecarboxylate
Source EPA DSSTox
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Record name 72216-57-0
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
ME Synerholm - Journal of the American Chemical Society, 1947 - ACS Publications
… The reduction of ethyl 1 -benzyl-4-phenylpiperidine-4-carboxylate (II) in the presence of palladium sponge resulted in the formation of ethyl 4-phenylpiperidine-4carboxylate. Table I …
Number of citations: 39 pubs.acs.org
CE Kwartler, P Lucas - Journal of the American Chemical Society, 1947 - ACS Publications
… The reduction of ethyl 1 -benzyl-4-phenylpiperidine-4-carboxylate (II) in the presence of palladium sponge resulted in the formation of ethyl 4-phenylpiperidine-4carboxylate. Table I …
Number of citations: 4 pubs.acs.org
SL Mercer - 2008 - search.proquest.com
Chronic clinical pain remains poorly treated. The use of mu opioid analgesics is effective in treating chronic pain, but the rapid development of tolerance to the analgesic effects …
Number of citations: 2 search.proquest.com
BS awarded May - thevespiary.org
… Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate oxalate (8): RX = benzyl …
Number of citations: 0 www.thevespiary.org

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